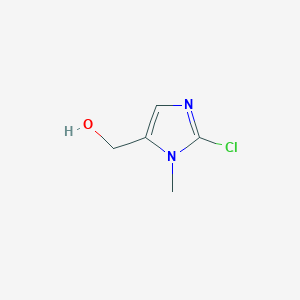
(2-chloro-1-methyl-1H-imidazol-5-yl)methanol
概要
説明
“(2-chloro-1-methyl-1H-imidazol-5-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of imidazole derivatives has been a subject of interest in recent years due to their wide range of applications . The synthesis methods used in the preparation of imidazole derivatives have shown significant advances, with an emphasis placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of “(2-chloro-1-methyl-1H-imidazol-5-yl)methanol” is characterized by the presence of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms and three carbon atoms . The imidazole ring is a key component of this compound and contributes to its unique chemical properties .Chemical Reactions Analysis
Imidazole compounds, including “(2-chloro-1-methyl-1H-imidazol-5-yl)methanol”, can undergo a variety of chemical reactions. These reactions often involve the formation or breaking of bonds within the imidazole ring . The specific reactions that “(2-chloro-1-methyl-1H-imidazol-5-yl)methanol” can undergo would depend on the specific conditions and reagents present .科学的研究の応用
Comprehensive Analysis of (2-Chloro-1-methyl-1H-imidazol-5-yl)methanol Applications
(2-Chloro-1-methyl-1H-imidazol-5-yl)methanol: is a derivative of the imidazole compound, which is a five-membered heterocyclic moiety with a broad range of chemical and biological properties. Imidazole derivatives are known for their therapeutic potential and have been incorporated into various drugs due to their diverse biological activities . Below is a detailed analysis of the unique scientific research applications of this compound:
Antibacterial and Antimycobacterial Agents
Imidazole derivatives, including (2-chloro-1-methyl-1H-imidazol-5-yl)methanol , have been studied for their antibacterial properties. They are particularly effective against Mycobacterium tuberculosis , the causative agent of tuberculosis. The compound’s structure allows for the synthesis of molecules that can inhibit the growth of bacteria, making it a potential candidate for developing new antibacterial drugs .
Anti-inflammatory Applications
The anti-inflammatory properties of imidazole derivatives make them suitable for research into treatments for chronic inflammation-related diseases. By modulating the body’s inflammatory response, these compounds can be used to alleviate symptoms in conditions such as arthritis and other autoimmune disorders .
Antitumor Activity
Research into the antitumor applications of imidazole derivatives has shown promising results. These compounds can interfere with the proliferation of cancer cells, potentially leading to the development of novel anticancer therapies. Their ability to target specific pathways within cancer cells makes them valuable in the field of oncology .
Antidiabetic Research
Imidazole derivatives have been explored for their potential role in managing diabetes. They may affect insulin signaling pathways or help regulate blood glucose levels, offering a new avenue for diabetes treatment research .
Antiallergic and Antipyretic Uses
The compound’s antiallergic effects can be harnessed for the development of medications that reduce allergic reactions. Additionally, its antipyretic properties, which help reduce fever, make it a compound of interest in symptomatic treatment research .
Antiviral and Antioxidant Properties
Studies have indicated that imidazole derivatives can exhibit antiviral activities, possibly providing a basis for the creation of new antiviral drugs. Their antioxidant properties also suggest a role in combating oxidative stress, which is implicated in various diseases .
Anti-amoebic and Antihelmintic Potential
The compound’s ability to act against amoebic infections and helminths (parasitic worms) positions it as a candidate for developing treatments for parasitic diseases. This application is particularly relevant in areas where such infections are prevalent .
Antifungal Applications
Lastly, the antifungal capabilities of (2-chloro-1-methyl-1H-imidazol-5-yl)methanol are significant for research into new treatments for fungal infections. Its mechanism of disrupting fungal cell growth could lead to effective antifungal medications .
Safety and Hazards
将来の方向性
Imidazole compounds, including “(2-chloro-1-methyl-1H-imidazol-5-yl)methanol”, have a broad range of chemical and biological properties, making them valuable in the field of medicinal chemistry . Future research may focus on further exploring the synthesis methods, functionalization, and applications of these compounds .
作用機序
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis of Imidazole Compounds
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
特性
IUPAC Name |
(2-chloro-3-methylimidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-8-4(3-9)2-7-5(8)6/h2,9H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEJLPWHBYBGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chloro-1-methyl-1H-imidazol-5-yl)methanol | |
CAS RN |
1256562-03-4 | |
| Record name | (2-chloro-1-methyl-1H-imidazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



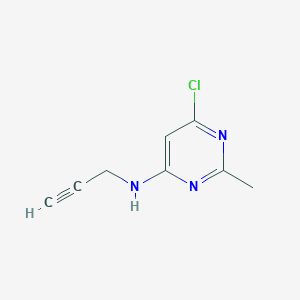
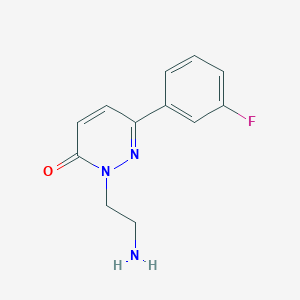
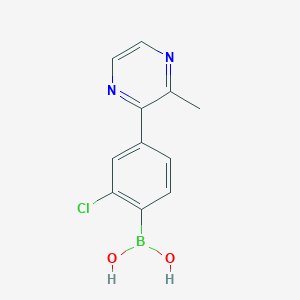

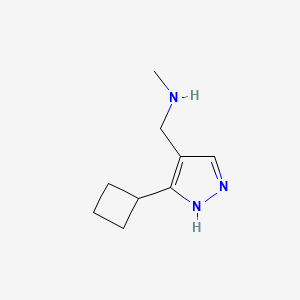

![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)
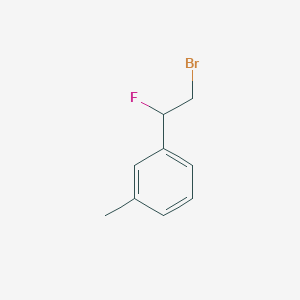
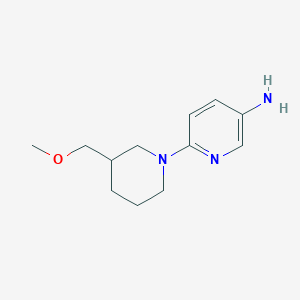

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488151.png)


![6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1488155.png)